trans-3,4-Dimethylpyrrolidine hydrochloride
Overview
Description
trans-3,4-Dimethylpyrrolidine hydrochloride: is a chiral pyrrolidine derivative with the molecular formula C6H13N·HCl and a molecular weight of 135.64 g/mol . This compound is notable for its use as a chiral auxiliary in various asymmetric synthesis reactions, making it valuable in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dimethylpyrrolidine hydrochloride typically involves the reaction of 3,4-dimethylpyrrolidine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the formation of the desired trans isomer .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is usually produced in solid form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions: trans-3,4-Dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyrrolidine derivatives .
Scientific Research Applications
Biology and Medicine: The compound’s chiral properties make it useful in the synthesis of biologically active molecules, including pharmaceuticals. It is often employed in the development of drugs that require specific stereochemistry for efficacy.
Mechanism of Action
The mechanism of action of trans-3,4-Dimethylpyrrolidine hydrochloride involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. This ensures the production of enantiomerically pure compounds, which are crucial in many biological and pharmaceutical applications .
Comparison with Similar Compounds
- cis-3,4-Dimethylpyrrolidine hydrochloride
- 3,4-Dimethylpyrrolidine
- N-Methylpyrrolidine
Comparison: trans-3,4-Dimethylpyrrolidine hydrochloride is unique due to its trans configuration, which provides distinct stereochemical properties compared to its cis isomer. This configuration makes it particularly valuable in asymmetric synthesis, where the spatial arrangement of atoms is critical for the desired reaction outcomes.
Properties
IUPAC Name |
(3S,4S)-3,4-dimethylpyrrolidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-7-4-6(5)2;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENQMVAHTAYJTP-KGZKBUQUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820569-23-0 | |
Record name | Pyrrolidine, 3,4-dimethyl-, hydrochloride (1:1), (3S,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820569-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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